molecular formula C16H13F3N2S B13717485 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline

8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline

Cat. No.: B13717485
M. Wt: 322.3 g/mol
InChI Key: XFQBNFKTRWRNFT-PKNBQFBNSA-N
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Preparation Methods

The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline involves several steps. Traditional synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are fundamental for the synthesis of this important heterocyclic compound.

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include transition metal catalysts, microwave irradiation, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Quinazoline derivatives, including 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline, have significant applications in medicinal chemistry. They exhibit a broad spectrum of biological activities, such as anti-cancer, anti-inflammatory, antibacterial, and antiviral properties . These compounds are also used in the development of new drugs and therapeutic agents .

Properties

Molecular Formula

C16H13F3N2S

Molecular Weight

322.3 g/mol

IUPAC Name

(8E)-8-benzylidene-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazoline-2-thione

InChI

InChI=1S/C16H13F3N2S/c17-16(18,19)14-12-8-4-7-11(13(12)20-15(22)21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,20,21,22)/b11-9+

InChI Key

XFQBNFKTRWRNFT-PKNBQFBNSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=NC(=S)NC(=C3C1)C(F)(F)F

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=NC(=S)NC(=C3C1)C(F)(F)F

Origin of Product

United States

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